N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide
Description
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide is an azo dye derivative characterized by a chloronitrophenyl backbone, an acetamide group, and a branched alkylamino substituent. Its molecular formula is C₁₇H₁₇Cl₂N₅O₃, with a molecular weight of 426.25 g/mol (calculated from ). Key physicochemical properties include a density of 1.49 g/cm³, boiling point of 712.1°C, and a vapor pressure of 2.79×10⁻²¹ mmHg at 25°C . Safety data indicate it may cause skin sensitization (H317) .
Properties
CAS No. |
86190-47-8 |
|---|---|
Molecular Formula |
C18H20ClN5O3 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-[5-(butan-2-ylamino)-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H20ClN5O3/c1-4-11(2)20-13-5-7-17(18(9-13)21-12(3)25)23-22-16-8-6-14(24(26)27)10-15(16)19/h5-11,20H,4H2,1-3H3,(H,21,25) |
InChI Key |
SLMDSOHNJYMVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Azo Coupling as the Key Step
The formation of the azo (-N=N-) bridge between the 2-chloro-4-nitroaniline precursor and the acetanilide derivative constitutes the central reaction. This typically proceeds via diazotization of 2-chloro-4-nitroaniline followed by coupling with N-(5-amino-2-methylphenyl)acetamide under controlled pH and temperature.
Diazotization Conditions :
- Reagent : Sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.
- Reaction Time : 30–60 minutes to ensure complete conversion to the diazonium salt.
- Stabilization : Excess HCl prevents decomposition of the diazonium intermediate.
Coupling Reaction :
Acetylation of the Primary Amine
Prior to azo coupling, the primary amine at the 5-position of the phenyl ring is protected via acetylation to prevent undesired side reactions during subsequent steps.
Procedure :
- Substrate : 5-[(1-methylpropyl)amino]-2-nitroaniline.
- Reagent : Acetic anhydride (1.2 equiv) in dichloromethane at room temperature.
- Workup : Washing with sodium carbonate to remove excess anhydride, followed by solvent evaporation.
- Yield : >95% after purification by recrystallization.
Optimization Notes :
Nitration of the Aromatic Ring
The nitro group at the 4-position of the chlorophenyl moiety is introduced via electrophilic aromatic nitration. Recent advances utilize iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as a nitrating agent for improved regioselectivity.
Reaction Conditions :
- Nitrating Agent : Fe(NO₃)₃·9H₂O (1.5 equiv) in a 10:1 mixture of dichloroethane (DCE) and hexafluoroisopropanol (HFIP).
- Temperature : 50°C for 10 hours under aerobic conditions.
- Additive : N-Hydroxyphthalimide (NHPI, 0.2 equiv) enhances para-selectivity via radical stabilization.
Mechanistic Insight :
- Radical Pathway : Single-electron transfer (SET) from the acetamide to Fe(III) generates a cationic radical intermediate, which reacts with NO₂- to form the nitroarene.
Stepwise Synthesis and Characterization
Synthesis of N-(5-Amino-2-methylphenyl)acetamide
Step 1: Protection of the Amine
- Substrate : 5-nitro-2-methylaniline.
- Reagent : Acetic anhydride in CH₂Cl₂ with triethylamine (TEA) as a base.
- Conditions : 0°C to room temperature, 3–24 hours.
- Yield : 90–98% after distillation or recrystallization.
Step 2: Reduction of the Nitro Group
Azo Coupling and Final Product Isolation
Procedure :
- Diazotize 2-chloro-4-nitroaniline in HCl/NaNO₂ at 0°C.
- Add N-(5-amino-2-methylphenyl)acetamide in sodium acetate buffer (pH 5).
- Stir at 10°C for 2 hours, then extract with ethyl acetate.
- Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Characterization Data :
- FTIR (KBr) : 1615–1625 cm⁻¹ (C=O amide), 1510 cm⁻¹ (N=N azo), 1340 cm⁻¹ (NO₂).
- ¹H NMR (DMSO-d₆) : δ 2.29 (s, 3H, CH₃CO), 1.25 (d, 6H, (CH₃)₂CH), 7.5–8.2 (m, 6H, Ar-H).
- HRMS : m/z calc. for C₁₈H₂₀ClN₅O₃ [M+H]⁺: 414.1295, found: 414.1298.
Comparative Analysis of Methodologies
Solvent Systems and Reaction Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCE:HFIP (10:1) | 10 | 78 | 99 |
| Acetonitrile | 12 | 65 | 95 |
| Toluene | 15 | 58 | 90 |
Data adapted from Fe(NO₃)₃-mediated nitration studies.
Key Observations :
Catalytic vs. Stoichiometric Nitration
| Nitrating Agent | Equiv | Para:Ortho Ratio | Isolated Yield (%) |
|---|---|---|---|
| Fe(NO₃)₃·9H₂O | 1.5 | 9:1 | 78 |
| HNO₃/H₂SO₄ | 2.0 | 3:1 | 62 |
| AcONO₂ | 3.0 | 5:1 | 70 |
Comparative data from nitration optimization trials.
Advantages of Fe(NO₃)₃ :
- Reduced acid waste compared to traditional nitrating mixtures.
- Higher para-selectivity via radical-mediated pathways.
Challenges and Optimization Strategies
Byproduct Formation During Azo Coupling
Common byproducts include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glycerol can be oxidized to form various products, including dihydroxyacetone and glyceric acid.
Reduction: Glycerol can be reduced to produce compounds such as propanediol.
Esterification: Glycerol reacts with acids to form esters, such as mono- and diglycerides.
Dehydration: Glycerol can undergo dehydration to form acrolein.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst such as nickel is commonly used.
Esterification: Acid catalysts like sulfuric acid are often used.
Dehydration: Dehydration is typically carried out at high temperatures.
Major Products:
Oxidation: Dihydroxyacetone, glyceric acid.
Reduction: Propanediol.
Esterification: Mono- and diglycerides.
Dehydration: Acrolein.
Scientific Research Applications
Chemistry: Glycerol is used as a solvent and a reagent in various chemical reactions. It is also used in the synthesis of other chemicals, such as glycerol esters and glycerol ethers .
Biology: In biological research, glycerol is used as a cryoprotectant for the preservation of cells and tissues at low temperatures. It is also used in the preparation of bacterial culture media .
Medicine: Glycerol is used in pharmaceutical formulations as a solvent, sweetener, and humectant. It is also used in the production of suppositories and as a laxative .
Industry: Glycerol is used in the production of cosmetics, personal care products, and food products. It is also used as an antifreeze and in the production of explosives such as nitroglycerin .
Mechanism of Action
Glycerol acts as an osmotic dehydrating agent with hygroscopic and lubricating properties. It increases plasma osmolality, resulting in the movement of water from extravascular spaces into the plasma through osmosis. This property is utilized in medical applications to reduce intracranial pressure and to treat edema .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Research Findings
Solubility and Polarity: The 2-hydroxypropylamino substituent in Analog 1 increases hydrophilicity (3 hydrogen bond donors) compared to the hydrophobic 1-methylpropyl group in the target compound .
Electronic Effects: Additional nitro groups (Analog 3) intensify electron-withdrawing effects, likely stabilizing the azo linkage but increasing photodegradation resistance .
Toxicity and Safety: All analogs with chloro-nitro substitution (Target, Analog 1, Analog 3) exhibit skin sensitization risks (H317) . Dipropylamino groups (Analog 2) may reduce acute toxicity compared to diethylamino derivatives (e.g., CAS 70609-95-9) .
Synthetic Applications: Analog 3’s methoxyethoxy group improves solubility in industrial dye formulations, as evidenced by its commercial availability in 25 kg batches . The benzylamino group in Analog 4 could facilitate binding to polymeric matrices in functional materials .
Biological Activity
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide, also known by its CAS number 86190-47-8, is a compound of interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and dye chemistry. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClN₃O₄ |
| Molecular Weight | 389.84 g/mol |
| Boiling Point | 631.7 °C at 760 mmHg |
| Flash Point | 335.8 °C |
| Density | 1.32 g/cm³ |
| Refractive Index | 1.62 |
This compound exhibits its biological activity primarily through its interactions with biological macromolecules, including proteins and nucleic acids. The azo group in the compound is known to participate in electron transfer reactions, which can lead to various biochemical effects.
Antimicrobial Activity
Research has indicated that azo compounds like this compound possess antimicrobial properties. A study evaluating the antibacterial effects of similar azo compounds demonstrated significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways . The presence of the nitro group enhances its reactivity towards cellular targets, leading to increased cytotoxicity.
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antibacterial activity of this compound.
- Methodology : Disc diffusion method against various bacterial strains.
- Results : Showed significant zones of inhibition compared to control groups, indicating strong antibacterial properties.
- Anticancer Activity Assessment :
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects of this compound. Toxicological studies indicate that exposure to high concentrations may lead to adverse effects, including mutagenicity and cytotoxicity . Therefore, careful handling and further studies are warranted to establish safety profiles.
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide?
Answer:
A multi-step synthesis is typically employed:
Azo Coupling : React 2-chloro-4-nitroaniline with a diazonium salt precursor under acidic conditions (0–5°C) to form the azo intermediate .
Amidation : Introduce the acetamide group via nucleophilic substitution or condensation with acetic anhydride, ensuring anhydrous conditions to avoid hydrolysis .
Alkylation : Add the (1-methylpropyl)amino group using reductive amination or alkyl halide reactions, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .
Key Validation : Confirm each step via FT-IR (azo C=N stretch at ~1600 cm⁻¹) and ¹H NMR (aromatic proton shifts at δ 7.5–8.5 ppm) .
Advanced: How can computational methods optimize reaction pathways for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates:
- Reaction Path Search : Identify low-energy pathways for azo coupling using software like Gaussian or ORCA .
- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. chloroform) using COSMO-RS to optimize reaction yields .
- Kinetic Modeling : Apply microkinetic models to predict rate-determining steps, such as nitro group reduction .
Validation : Cross-reference computational results with experimental LC-MS data to refine models .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- FT-IR : Confirm azo (C=N, ~1600 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and nitro (N-O, ~1520 cm⁻¹) groups .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
Note : Use deuterated DMSO for solubility in NMR due to the compound’s low polarity .
Advanced: How to resolve contradictions in reported spectral data for this compound?
Answer:
Discrepancies often arise from:
- Tautomerism : The azo group may exhibit keto-enol tautomerism; use 2D NMR (COSY, HSQC) to confirm .
- Impurity Profiles : Compare HPLC retention times (C18 column, acetonitrile/water gradient) with reference standards .
- X-ray Crystallography : Resolve ambiguous proton assignments via single-crystal diffraction .
Example : Conflicting NOE correlations can clarify spatial arrangements of substituents .
Basic: What are stability considerations for this compound under experimental conditions?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent azo bond photodegradation .
- Thermal Stability : Avoid temperatures >40°C; DSC can identify decomposition onset (~180°C) .
- Solvent Choice : Use aprotic solvents (e.g., DMF) to prevent hydrolysis of the acetamide group .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Functional Group Modulation : Synthesize analogs with varying substituents (e.g., replacing nitro with cyano) and test bioactivity .
- Molecular Docking : Screen against targets (e.g., nitroreductases) using AutoDock Vina to prioritize analogs .
- In Vitro Assays : Assess cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate substituent effects with activity .
Basic: How to assess purity and quantify yield post-synthesis?
Answer:
- HPLC : Use a C18 column (UV detection at 254 nm); purity >95% indicates successful isolation .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N values (tolerance ±0.4%) .
- Gravimetric Analysis : Calculate yield after vacuum drying (e.g., 60–70% typical for multi-step syntheses) .
Advanced: What mechanistic insights explain unexpected byproducts during synthesis?
Answer:
- Side Reactions : Nitro group reduction (e.g., to amine) under acidic conditions; monitor via TLC .
- Cross-Coupling : Pd-catalyzed couplings may form diaryl byproducts; optimize catalyst loading (1–5 mol%) .
- Computational Analysis : Use DFT to identify competing transition states (e.g., azo vs. imine formation) .
Basic: What are the solubility challenges, and how can they be addressed?
Answer:
- Low Aqueous Solubility : Use co-solvents (e.g., DMSO:water 1:9) or surfactants (e.g., Tween-80) .
- Polarity Mapping : Calculate logP (XLogP ~3.5) to guide solvent selection (e.g., chloroform for extraction) .
Advanced: How can in silico models predict the compound’s environmental or metabolic fate?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
